molecular formula C50H53N15O9S6 B1667272 Amythiamicin B CAS No. 156620-48-3

Amythiamicin B

Cat. No. B1667272
M. Wt: 1200.5 g/mol
InChI Key: ZVLJONLPGJUTCW-DTMJCZKRSA-N
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Description

Amythiamicin B is a novel antimicrobial antibiotic.

Scientific Research Applications

Antibacterial Properties

Amythiamicin B is part of the amythiamicins group, which are known for their antibacterial properties, particularly against Gram-positive bacteria including multi-drug resistant strains. This makes them a significant subject of study in the field of antibiotic research. The discovery of amythiamicins and their isolation from Amycolatopsis sp. MI481-42F4 has been foundational in understanding their role in combating bacterial infections (Shimanaka et al., 1994).

Structural Characteristics

The structural elucidation of amythiamicin B, along with other amythiamicins, is crucial in understanding their mechanism of action. These studies have revealed the complex structures of these antibiotics, which are vital for their antimicrobial activities. The detailed structural analyses have been essential for further synthetic and medicinal chemistry research (Shimanaka et al., 1994).

Mechanism of Action

Research into the mechanism of action of amythiamicins, including amythiamicin B, has identified their target as the elongation factor Tu gene in bacteria. This insight is crucial for developing new antibiotics, especially for multi-drug-resistant strains like MRSA. Understanding this mechanism opens pathways for creating more targeted and effective antibiotics (Shimanaka et al., 1995).

Analogues and Derivatives

The study of amythiamicin D, a related compound, and its analogues has provided insights into the significance of structural variations on antibacterial activity. Such research is fundamental in the process of drug development, as it helps in understanding how structural changes can enhance or diminish the efficacy of the compound (Gross et al., 2013).

NMR Studies and Solution Structures

NMR studies on amythiamicin D have been pivotal in establishing its solution conformation and intramolecular interactions. These studies contribute to a better understanding of the molecular dynamics of thiopeptides like amythiamicin B, which is essential for their development and optimization as therapeutic agents (Lewis et al., 2006).

Total Synthesis

The total synthesis of amythiamicin D and related thiopeptides, including amythiamicin B, is a significant area of research. These syntheses not only confirm the structures of these complex molecules but also facilitate the development of analogues with potentially improved properties (Hughes et al., 2005).

properties

CAS RN

156620-48-3

Product Name

Amythiamicin B

Molecular Formula

C50H53N15O9S6

Molecular Weight

1200.5 g/mol

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxopropan-2-yl]-2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C50H53N15O9S6/c1-20(2)35-48-61-31(19-79-48)46-57-27(15-76-46)38-23(9-10-24(54-38)45-59-30(18-77-45)42(72)56-26(14-66)50(74)65-11-7-8-32(65)39(51)69)44-58-29(17-75-44)41(71)55-25(12-33(67)52-6)47-64-37(22(5)80-47)43(73)63-36(21(3)4)49-60-28(16-78-49)40(70)53-13-34(68)62-35/h9-10,15-21,25-26,32,35-36,66H,7-8,11-14H2,1-6H3,(H2,51,69)(H,52,67)(H,53,70)(H,55,71)(H,56,72)(H,62,68)(H,63,73)

InChI Key

ZVLJONLPGJUTCW-DTMJCZKRSA-N

SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Canonical SMILES

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)NC(CO)C(=O)N8CCCC8C(=O)N)C9=NC(=CS9)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amythiamicin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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